Optimized Downstream Reactivity: Documented Yields in Multi-Step API Intermediate Synthesis
This compound's differentiation is not in its isolated potency but in its documented performance as a building block in the synthesis of a complex API intermediate, as detailed in patent WO2022/165529. It serves as a key starting material to produce 6-chloro-2,4-dimethylnicotinic acid in a high-yielding, two-step, one-pot hydrolysis sequence (71% overall yield) [1]. This specific reactivity cannot be replicated by simple nicotinate analogs lacking the same substitution pattern, as the 2,4-dimethyl and 6-chloro groups are integral to the final target molecule's structure.
| Evidence Dimension | Synthetic Yield in Downstream Hydrolysis to Acid Intermediate |
|---|---|
| Target Compound Data | 71% overall yield |
| Comparator Or Baseline | Baseline: N/A (This is a demonstration of utility, not a comparative assay) |
| Quantified Difference | N/A |
| Conditions | Two-step, one-pot hydrolysis using LiOH·H₂O in THF/MeOH/H₂O at 20°C, as described in WO2022/165529 [1]. |
Why This Matters
For procurement, a documented and reproducible yield in a published synthetic pathway reduces process development risk and ensures that the purchased material is fit for its intended purpose in a larger synthetic scheme.
- [1] WO2022165529A1. (2022). Preparation of heterocyclic compounds as RIPK1 inhibitors. World Intellectual Property Organization. View Source
